molecular formula C9H5ClN2 B8685805 3-chloro-1H-indole-4-carbonitrile

3-chloro-1H-indole-4-carbonitrile

Cat. No.: B8685805
M. Wt: 176.60 g/mol
InChI Key: GUXUCLLRXQHCJK-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole-4-carbonitrile is a heterocyclic aromatic compound featuring an indole scaffold substituted with a chlorine atom at position 3 and a cyano group at position 4. The indole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The chloro and cyano substituents introduce electron-withdrawing effects, altering the compound’s electronic distribution, solubility, and reactivity.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

3-chloro-1H-indole-4-carbonitrile

InChI

InChI=1S/C9H5ClN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H

InChI Key

GUXUCLLRXQHCJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Cl)C#N

Origin of Product

United States

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of indoles, including 3-chloro-1H-indole-4-carbonitrile, exhibit a broad spectrum of biological activities. These compounds have been studied for their potential pharmacological effects, particularly as antimicrobial and anticancer agents. The presence of both halogen and nitrile functionalities enhances their interaction with biological targets, making them suitable candidates for drug development.

DYRK1A Inhibition

A notable application of indole derivatives is their role as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). A study demonstrated that modifications of indole-3-carbonitriles led to the development of potent DYRK1A inhibitors with submicromolar activity in cell culture assays. The structure of this compound can be utilized as a template for designing new inhibitors that enhance solubility and reduce lipophilicity, thus improving their therapeutic efficacy .

Biological Interactions

Studies on this compound have focused on its interactions with biological systems. Research indicates that it can modulate enzyme activity significantly, particularly affecting cytochrome P450 enzymes. This modulation is crucial for understanding its pharmacokinetics and potential drug-drug interactions, which are essential considerations in drug development.

Comparative Analysis with Related Compounds

The table below compares this compound with structurally similar compounds, highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-1H-indoleChlorine at C5 positionHigher reactivity in electrophilic substitution
3-Bromo-1H-indoleBromine at C3 positionMore reactive than chloro derivatives
2-CyanoindoleCyano group at C2 positionDifferent electronic properties due to cyano group
5-Fluoro-1H-indoleFluorine at C5 positionExhibits different biological activities
6-MethylindoleMethyl group at C6 positionAltered steric effects influencing reactivity

The specific substitution pattern in this compound influences its reactivity and potential applications in medicinal chemistry.

Case Study: DYRK1A Inhibitors Development

In a detailed study published in Nature, a series of indole derivatives were synthesized and evaluated for their inhibitory activity against DYRK kinases. The results indicated that compounds derived from this compound exhibited promising inhibitory effects, demonstrating minimal cytotoxicity while effectively inhibiting kinase activity in biochemical assays. This highlights the potential of this compound as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-chloro-1H-indole-4-carbonitrile, highlighting substituent positions, functional groups, and physicochemical properties:

Compound Name Substituents (Position) Functional Groups Melting Point (°C) Key Properties/Applications References
This compound Cl (3), CN (4) Chloro, cyano Not reported Potential intermediate in drug synthesis (inferred)
5-Cyanoindole CN (5) Cyano Not reported Building block for pharmaceuticals
6-Cyanoindole CN (6) Cyano Not reported Fluorescence studies
1H-Indole-4-carboxaldehyde CHO (4) Aldehyde 140–146 Intermediate in organic synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) Chloro, methyl, carboxylic acid Not reported Safety data available (SDS documentation)
1-Benzyl-1H-indole-3-carbonitrile CN (3), benzyl (N1) Cyano, benzyl Not reported Synthesized via Pd-catalyzed reactions
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile Cl (phenyl), F (6), CH₃ (2), CN (3) Halogens, methyl, cyano Not reported Structural complexity for drug design

Electronic and Reactivity Differences

  • Cyano Group Position: The cyano group at position 4 in the target compound creates distinct electronic effects compared to isomers like 3-cyanoindole () or 5-cyanoindole ().
  • Chloro vs. This contrasts with 6-fluoro-substituted indoles (), where fluorine’s electronegativity and smaller size influence solubility and metabolic stability .
  • Functional Group Reactivity: The cyano group in this compound is less reactive toward nucleophiles than the aldehyde in 1H-indole-4-carboxaldehyde (), making the former more stable under basic conditions but less versatile in condensation reactions .

Key Research Findings

  • Biological Relevance: Chloro and cyano substituents are common in kinase inhibitors and antimicrobial agents. For example, 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile () demonstrates how halogen placement impacts target selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-1H-indole-4-carbonitrile, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer:

  • Multi-step synthesis : Start with indole derivatives (e.g., indole-4-carboxaldehyde) and employ nucleophilic substitution at the 3-position. Chlorination can be achieved using POCl₃ or SOCl₂ under anhydrous conditions.
  • Green chemistry approaches : Substitute hazardous solvents with ionic liquids or ethanol/water mixtures to enhance sustainability. Microwave-assisted synthesis may reduce reaction time .
  • Yield optimization : Monitor reaction progress via TLC (Rf ≈ 0.41 in ethyl acetate/hexane) and adjust stoichiometry (e.g., excess cyanide source) to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • NMR analysis : In DMSO-d₆, expect:
    • ¹H NMR : Aromatic protons (δ 6.92–7.37 ppm), NH proton (δ ~10.90 ppm, broad singlet).
    • ¹³C NMR : Nitrile carbon (δ ~115–120 ppm), aromatic carbons (δ 110–140 ppm).
  • IR validation : Key peaks include C≡N stretch (~2207 cm⁻¹) and N–H stretches (~3158–3361 cm⁻¹) .
  • LCMS verification : Look for [M]⁻ or [M+H]⁺ ions matching the molecular weight (C₉H₄ClN₂: 176.6 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact (risk of irritation ).
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Label containers with GHS hazard codes (e.g., H302: Harmful if swallowed ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

  • Crystallization : Use slow evaporation in DCM/hexane to grow single crystals.
  • Data collection : Employ SHELX programs (e.g., SHELXL for refinement). Key parameters:
    • R-factor : Aim for <0.05 for high-resolution data.
    • Torsion angles : Validate planarity of the indole ring (C–C bond lengths ≈ 1.39 Å ).
  • Contradiction handling : Compare experimental bond angles with DFT calculations to resolve discrepancies in Cl–C–C–N torsion angles .

Q. How can researchers address contradictory biological activity data for this compound in anticancer assays?

Methodological Answer:

  • Experimental design :
    • Use standardized cell lines (e.g., MCF-7 for breast cancer) with controls (e.g., doxorubicin).
    • Replicate assays (n ≥ 3) to account for variability in IC₅₀ values.
  • Data analysis : Apply statistical tools (e.g., ANOVA) to distinguish outliers. Cross-validate with apoptosis markers (e.g., caspase-3 activation ).
  • Mechanistic studies : Perform molecular docking to assess binding affinity with target proteins (e.g., tubulin) .

Q. What strategies optimize the environmental sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-based systems .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported CuI) to reduce heavy metal waste.
  • Energy efficiency : Adopt flow chemistry reactors to minimize energy consumption and improve scalability .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., unexpected IR peaks) during characterization?

Methodological Answer:

  • Hypothesis testing :
    • If a peak at ~1700 cm⁻¹ appears, test for ketone impurities (e.g., via LCMS).
    • Compare with reference spectra of analogous compounds (e.g., 5-chloroindole derivatives ).
  • Advanced techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals or confirm nitrile positioning .

Q. What methodologies validate crystallographic data when twinning or disorder is observed?

Methodological Answer:

  • Software tools : Use SHELXD for twin-law identification and PLATON to analyze voids/disorder.
  • Refinement constraints : Apply ISOR and DELU restraints to stabilize thermal parameters in disordered regions .
  • Cross-validation : Compare with PDB-deposited structures (e.g., 5-chloroindole analogs ).

Biological & Pharmacological Applications

Q. What in vitro models are suitable for evaluating the antiviral potential of this compound?

Methodological Answer:

  • Viral targets : Screen against RNA viruses (e.g., SARS-CoV-2) using plaque reduction assays.
  • Dose-response curves : Test concentrations from 1 μM to 100 μM, monitoring cytopathic effects (CPE) .
  • Mechanistic insight : Use RT-qPCR to measure viral replication inhibition (e.g., targeting RdRp ).

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